Chlorotoluron

描述

准备方法

氯甲酰胺草酮的合成涉及将取代芳基胺(苯胺)与光气反应生成其异氰酸酯衍生物。 然后,将此中间体与二甲胺反应,生成最终产物 . 该反应可以概括如下:

- 芳基-NH₂ + COCl₂ → 芳基-NCO

- 芳基-NCO + NH(CH₃)₂ → 芳基-NHCON(CH₃)₂

化学反应分析

氯甲酰胺草酮会发生多种化学反应,包括:

氧化: 氯甲酰胺草酮可以被氧化生成羟基化衍生物。

还原: 还原反应会导致胺衍生物的形成。

取代: 氯甲酰胺草酮可以发生亲核取代反应,尤其是在氯基团处。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂 . 这些反应的主要产物是氯甲酰胺草酮的羟基化、胺化和取代衍生物 .

科学研究应用

Chlorotoluron is a phenylurea herbicide widely used to control weeds in crop production . It has been in use since the 1970s . While it offers benefits to agriculture, its use has also led to environmental contamination .

Impact on Plants and Environment

- Absorption and toxicity Studies show that cereal weeds absorb more this compound than cereal crops . this compound exposure inhibits growth and reduces chlorophyll accumulation in wheat seedlings, causing damage to the plasma membrane .

- Dissolved organic matter (DOM) effects DOM from sludge or straw can reduce this compound's toxicity to plants. DOM treatment decreased the activities of catalase, peroxidase, and superoxide dismutase in seedlings treated with this compound, while increasing glutathione S-transferases activity .

- Photochemistry Research identifies 3-(3-hydroxy-4-methyl-phenyl)-1,1 dimethylurea as the main photoproduct in aqueous solutions containing this compound .

- Environmental presence this compound is slightly mobile in soil, increasing the likelihood of it reaching surface waters following agricultural application .

Human Health and Safety

- Toxicity levels this compound has low acute oral toxicity, with oral LD50s ranging from 2700 to over 10 000 mg/kg of body weight in various species. Dermal LD50 in rats is more than 2000 mg/kg of body weight. It does not irritate rabbit eyes or skin and does not cause skin sensitization in guinea pigs .

- Short-term exposure Short-term feeding studies suggest low toxicity. However, rats fed high doses experienced decreased body weight and increased splenic haemosiderosis and Kupffer's cell activity in the liver. Dogs at the highest dose died after 10 weeks due to severe cachexia resulting from starvation .

- Long-term exposure Long-term studies on mice showed reduced body weight, increased white blood cell count, and increased plasma urea levels at high doses. Similar effects were observed in rats, including depressed body weight gain and increased spleen haemosiderosis .

- Reproductive effects this compound is not teratogenic in rats at doses up to 1000 mg/kg of body weight per day during gestation. However, mild retardation in hindlimb ossification was noted at high doses, related to maternal toxicity. A two-generation study showed reduced body weight and food consumption in parents and offspring at 3000 mg/kg, along with fewer implantation sites and depressed pup locomotor activity .

- Dermal absorption Dermal absorption studies using pig skin measured a permeability coefficient of 0.0038 cm h(-1) for this compound. This data is crucial for assessing human health risks from dermal exposure .

- Health risk assessment Health risk assessments in pesticide factories revealed that VOCs, including this compound, pose non-carcinogenic and carcinogenic risks through inhalation and dermal exposure. Some risk indexes for specific compounds exceeded acceptable levels .

- Guideline Value The World Health Organization (WHO) has established a guideline value of 30 µg/litre for this compound in drinking water . This was determined using a Tolerable Daily Intake (TDI) approach based on a NOAEL (No-Observed-Adverse-Effect Level) of 11.3 mg/kg of body weight per day from a 2-year feeding study in mice, applying an uncertainty factor of 1000 .

作用机制

氯甲酰胺草酮通过抑制光合作用发挥除草作用。它阻断光系统II的Q_B质体醌结合位点,阻止电子从Q_A流向Q_B。 光合作用电子传递链的这种中断最终导致植物死亡 . 参与该机制的分子靶标是光系统II的组成部分,特别是Q_B结合位点 .

相似化合物的比较

氯甲酰胺草酮属于苯基脲类除草剂,其中包括单脲、敌草隆和利谷隆等化合物 . 这些化合物具有类似的作用机制,但在化学结构和具体应用方面有所不同:

单脲: 用于控制非作物区的杂草。

敌草隆: 在农业和非农业环境中均有应用。

利谷隆: 主要用于蔬菜作物。

生物活性

Chlorotoluron is a phenylurea herbicide widely used for controlling grass weeds in agricultural settings, particularly in cereal, cotton, and fruit production. Its biological activity has significant implications for both plant health and environmental safety. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data.

This compound functions by inhibiting photosynthesis in target plants, leading to growth suppression. It is absorbed readily through plant roots and leaves, resulting in systemic distribution within the plant. The compound's structure allows it to interfere with the metabolic pathways associated with chlorophyll synthesis and energy production.

Acute Toxicity

This compound exhibits low acute toxicity across various species. The oral LD50 values range from 2700 to more than 10,000 mg/kg in rats, indicating a relatively safe profile at low exposure levels. Dermal exposure also shows low toxicity with an LD50 greater than 2000 mg/kg .

Short-term Exposure

In short-term feeding studies on rats, doses of 800 to 12,800 mg/kg over three months resulted in slight decreases in body weight and increased liver enzyme activity at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 800 mg/kg .

Long-term Exposure

Long-term studies have shown that chronic exposure to this compound can lead to significant health impacts. In a two-year study involving mice, doses of 2500 mg/kg resulted in reduced body weight and altered blood parameters. The NOAEL was established at 100 mg/kg .

Effects on Plant Biology

This compound's impact on plant biology has been extensively studied, particularly its oxidative stress effects on crops like wheat (Triticum aestivum).

Oxidative Stress Induction

Research indicates that this compound treatment leads to the accumulation of reactive oxygen species (ROS), specifically superoxide anions (O2-) and hydrogen peroxide (H2O2). This accumulation results in lipid peroxidation of plasma membranes, compromising cellular integrity .

Table 1: Effects of this compound on Wheat Plants

| Parameter | Control (mg/kg) | This compound Treatment (mg/kg) | Observations |

|---|---|---|---|

| Chlorophyll Accumulation | 10 | 0-25 | Decreased with higher concentrations |

| Lipid Peroxidation | Normal | Increased | Indicated by malondialdehyde levels |

| Antioxidant Enzyme Activity | Normal | Altered | SOD and CAT activities suppressed |

| Growth Rate | Normal | Inhibited | Negative correlation with this compound levels |

Metabolic Adaptation

Studies have shown that wheat plants exposed to this compound exhibit metabolic adaptations to counteract oxidative stress. Increased levels of endogenous proline were observed in both roots and leaves, suggesting a protective response against oxidative damage .

Interaction with Dissolved Organic Matter

The presence of dissolved organic matter (DOM) can modify the bioavailability and toxicity of this compound. Research indicates that DOM derived from sludge or straw can mitigate this compound's harmful effects on plants by reducing oxidative stress markers and enhancing glutathione S-transferase activity .

Case Studies

A notable case study involved examining the effects of this compound on different biotypes of the grass weed Alopecurus myosuroides. This study revealed variations in metabolic pathways between resistant and susceptible biotypes, demonstrating the compound's selective pressure on weed populations .

常见问题

Basic Research Questions

Q. What are the standard analytical methods for detecting Chlorotoluron residues in environmental and biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for targeted analysis. For non-targeted screening, ultra-high-performance liquid chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry (UHPLC-Q/Orbitrap HRMS) enables precise identification of this compound and its metabolites in complex matrices like agricultural produce. Validation parameters (e.g., recovery rates of 85–86%, RSD <15%) ensure reliability . Passive and spot sampling techniques (e.g., Chemcatcher®) are employed in environmental monitoring, with detection limits as low as 4.76 ng/L in water .

Q. How does this compound’s chemical structure influence its environmental persistence and mobility?

- Methodological Answer : The urea backbone (N,N-dimethyl substitution) and 3-chloro-4-methylphenyl group contribute to moderate water solubility (74 mg/L at 20°C) and soil adsorption (Koc ~ 100–300 mL/g). These properties dictate its mobility in soil profiles, with preferential flow observed in dual-permeability models. Laboratory adsorption isotherm experiments require soil organic carbon content adjustments to reflect field variability .

Q. What factors influence the photodegradation rate of this compound in aquatic environments?

- Methodological Answer : Photolysis rates depend on light sources (e.g., half-life of 14.72 min under high-pressure mercury lamp vs. 192.54 h under sunlight). Key variables include pH (faster degradation in acidic conditions), dissolved ions (Mn²⁺/Mg²⁺ accelerate degradation at low concentrations), and organic matter (humic acids retard degradation). Pigments (e.g., methyl orange) and surfactants (e.g., CTAB) act as quenchers, reducing photolysis efficiency by 10–28% .

Q. What are the current regulatory guidelines for this compound in drinking water?

- Methodological Answer : The WHO Guidelines for Drinking-Water Quality (2022) derive health-based values using toxicological data (rat oral LD50 = 5,800 mg/kg) and ecological risk thresholds. Guideline values prioritize chronic exposure limits, with risk quotients (RQ) >0.1 indicating significant ecological risks. Monitoring programs align with these thresholds to assess contamination hotspots .

Advanced Research Questions

Q. What methodologies are used to model this compound transport in soil under preferential flow conditions?

- Methodological Answer : The HYDRUS-1D dual-permeability model partitions soil into matrix and macropore domains, incorporating hydraulic conductivity and solute exchange coefficients. Field validation involves soil core sampling (e.g., 0–60 cm depth) to compare simulated vs. observed herbicide distribution. Adsorption parameters (Freundlich isotherms) and degradation rates (first-order kinetics) are calibrated using laboratory data. Dual-permeability models improve accuracy by accounting for spatial variability in hydraulic properties .

Q. How do time-variable exposure experiments inform ecological risk assessments for this compound in aquatic ecosystems?

- Methodological Answer : Flow-through chemostat systems expose algae (e.g., Pseudokirchneriella subcapitata) to pulsed this compound concentrations. Population dynamics models track biomass loss and recovery, integrating growth rate inhibition (IC50 = 17.5 µg/L). Risk assessments use extrapolated scenarios (e.g., repeated agricultural runoff pulses) to predict long-term population resilience. Model validation requires reproducibility tests across exposure regimes .

Q. What statistical approaches resolve contradictions in this compound monitoring data from different sampling methods?

- Methodological Answer : Bayesian hierarchical models reconcile discrepancies between spot sampling (max: 111.8 ng/L) and passive sampling (max: 39.24 ng/L). Load estimations (2,735 g vs. 1,837 g annually) are adjusted using spatiotemporal covariates (rainfall timing, application rates). Principal component analysis (PCA) identifies confounding variables (e.g., concurrent pesticide use) to refine risk quotient calculations .

Q. How can non-targeted screening methods improve detection of this compound metabolites in complex matrices?

- Methodological Answer : Untargeted HRMS workflows utilize diagnostic fragments (e.g., m/z 167 and 149) and isotopic patterns to identify metabolites. Data-independent acquisition (DIA) modes enhance coverage, while in silico tools (e.g., CFM-ID) predict fragmentation pathways. Validation requires spike-and-recovery experiments in representative matrices (e.g., apple extracts) to confirm detection limits .

Q. What integrative approaches combine experimental data and computational models to predict this compound’s long-term environmental impact?

- Methodological Answer : Coupling batch sorption experiments with HYDRUS-1D simulations enables scenario-based predictions of groundwater contamination. Sensitivity analyses rank input parameters (e.g., degradation half-life, Koc) by influence. Field validation uses lysimeter studies to measure leaching depths (e.g., 60 cm in dual-permeability systems) under controlled irrigation regimes .

Q. Methodological Design Considerations

- Experimental Controls : For adsorption studies, include soil blanks and reference compounds (e.g., atrazine) to validate method specificity .

- Statistical Power : Sample sizes for ecotoxicological tests should exceed n=3 replicates to account for algal population variability (α=0.05, β=0.2) .

- Quality Assurance : Analytical methods must comply with ISO/IEC 17025 standards, with inter-laboratory comparisons for HRMS data .

属性

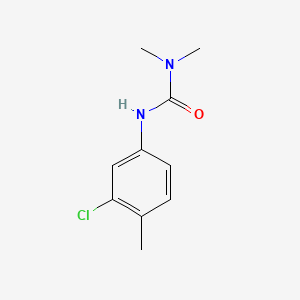

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGFZXSOMJFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052853 | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor) | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

140 g/cu cm, 1.4 g/cm³ | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Inhibits photosynthesis. | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, white powder | |

CAS No. |

15545-48-9 | |

| Record name | Chlortoluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotoluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-chloro-4-methylphenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotoluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTOLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUW8L8G38A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

147-148 °C, 148.1 °C | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。